2-Ethyltetralin

描述

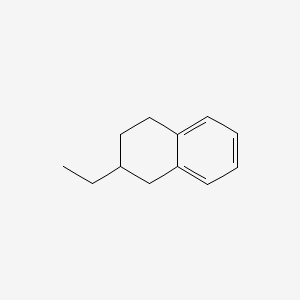

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-6,10H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUANVGODPSRCGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871370 | |

| Record name | 2-Ethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32367-54-7 | |

| Record name | 2-Ethyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032367547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for 2 Ethyltetralin and Its Derivatives

Direct Synthesis Approaches

Direct methods focus on the modification of naphthalene (B1677914) or tetralin itself to introduce the desired ethyl group or to form the saturated ring system from an ethyl-substituted naphthalene.

Catalytic Hydrogenation Pathways

The synthesis of tetralin and its alkyl derivatives is commonly achieved through the selective catalytic hydrogenation of naphthalene or its corresponding substituted versions. mdpi.com This process involves the addition of hydrogen across one of the aromatic rings, leaving the other intact. The reaction is typically performed in the presence of a metal catalyst. mdpi.comatamanchemicals.com For the synthesis of 2-Ethyltetralin, the starting material would be 2-ethylnaphthalene (B165323).

Industrial processes for naphthalene hydrogenation often utilize catalysts based on platinum, palladium, or nickel. mdpi.com The choice of catalyst and reaction conditions (temperature, pressure) is critical to achieve high selectivity for tetralin, as over-hydrogenation can lead to the formation of decahydronaphthalene (B1670005) (decalin). mdpi.comatamanchemicals.com For instance, platinum-containing catalysts are typically active in a temperature range of 200–300 °C and at pressures of 4–6 MPa. mdpi.com A specific example involves the reduction of methyl-p-naphthyl ketone using a Raney nickel-aluminum alloy in an aqueous sodium hydroxide (B78521) solution to produce 2-ethyl-5,6,7,8-tetrahydronaphthalene. google.com

Recent research has explored novel approaches to optimize this process, such as using polymer-stabilized platinum nanoparticles in supercritical hexane. mdpi.comresearchgate.net This method offers advantages like enhanced mass transfer and easier separation of the product from the solvent. mdpi.com

Table 1: Selected Catalytic Systems for Naphthalene Hydrogenation

| Catalyst System | Temperature (°C) | Pressure (MPa) | Selectivity for Tetralin (%) | Reference |

| Platinum-containing catalysts | 200–300 | 4–6 | High | mdpi.com |

| 4 wt. %NiO-20 wt. %MoO₃/Al₂O₃ | 200 | 6 | 99.75 | mdpi.com |

| Pt-NPs stabilized in HAP network | 250 | 6 | 93–94 | mdpi.com |

| Raney nickel-aluminum alloy | ~50 | Atmospheric | Not specified | google.com |

HAP: Hyper-cross-linked polystyrene network

Friedel-Crafts Cyclialkylation and Associated Rearrangements

Friedel-Crafts reactions provide a powerful tool for constructing the tetralin skeleton through intramolecular cyclization. masterorganicchemistry.com This process is particularly useful for synthesizing substituted tetralones, which are valuable precursors for various tetralin derivatives. A "clean-chemistry" approach for preparing substituted-2-tetralones involves the direct reaction of a 1-alkene with a substituted phenylacetic acid. nih.gov This single-stage process uses a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid, which avoids the use of harsher chemicals like thionyl chloride and aluminum trichloride. nih.gov

More complex cascade reactions have also been developed. For example, a Prins/Friedel-Crafts cyclization strategy can be used to synthesize 4-aryltetralin-2-ols. nih.govbeilstein-journals.org This method involves treating 2-(2-vinylphenyl)acetaldehydes with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O) or aluminum chloride (AlCl₃). nih.govbeilstein-journals.orgbeilstein-archives.org The reaction proceeds through an intramolecular Prins reaction to form a benzyl (B1604629) carbenium ion, which is then trapped by an electron-rich aromatic compound in a subsequent Friedel-Crafts alkylation step. nih.govbeilstein-journals.org The choice of Lewis acid can influence the yield of the desired tetralin derivative. nih.gov

Table 2: Lewis Acids in Prins/Friedel-Crafts Cyclization for a Tetralin Derivative

| Substrate | Lewis Acid | Yield of 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-ol (%) | Reference |

| 2-(2-vinylphenyl)acetaldehyde derivative | AlCl₃ | 50 | nih.gov |

| 2-(2-vinylphenyl)acetaldehyde derivative | Et₂AlCl | 55 | nih.gov |

Synthesis via Precursors and Coupling Reactions

These methods build the tetralin framework by joining smaller molecular pieces, often employing transition-metal-catalyzed cross-coupling reactions.

Kumada Coupling Procedures for Substituted Tetralins

The Kumada coupling, a cross-coupling reaction between a Grignard reagent and an organic halide catalyzed by nickel or palladium, is a foundational method for forming carbon-carbon bonds. wikipedia.org This reaction has been adapted for the synthesis of complex cyclic structures, including tetralins. researchgate.netnih.gov

Specifically, an intramolecular nickel-catalyzed cross-electrophile coupling of benzylic pivalates with aryl bromides has been reported for the construction of indanes and tetralins. researchgate.netnih.gov This approach leverages the stereospecific formation of stable π-benzyl intermediates to create enantioenriched products. nih.gov The reaction typically employs a nickel(II) catalyst in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgnih.gov While traditional Kumada couplings have been widely used, issues such as the generation of side-products can limit yields, leading to the development of improved processes using alternative solvents like 2-methyl tetrahydrofuran. google.com

Reactions Involving Perfluorinated Tetralin Precursors

Perfluorinated tetralins serve as specialized precursors in synthetic chemistry. Their unique reactivity allows for transformations that are not possible with their hydrocarbon analogs. For example, the reaction of perfluorinated tetralin with tetrafluoroethylene (B6358150) in the presence of antimony pentafluoride (SbF₅) leads to the formation of perfluoro-1-ethylbenzocycloalkenes. researchgate.net

Furthermore, perfluorinated tetralin-1-ones can undergo selective cleavage of the carbon-carbon bond adjacent to the carbonyl group. When treated with aqueous potassium carbonate (K₂CO₃), perfluorinated 4-R-tetralin-1-ones (where R = F, C₂F₅) experience cleavage of the CO–C(Ar) bond, yielding (2,3,4,5-tetrafluorophenyl)perfluoroalkanoic acids after acidification. researchgate.net These reactions highlight the utility of fluorinated precursors in accessing highly functionalized and often unique molecular scaffolds. researchgate.netresearchgate.net

Optimization of Synthetic Processes for this compound Derivatives

Optimized processes aim to improve efficiency and yield by reducing the number of reaction steps. One key improvement involves the direct alkylation of an amine intermediate with a reagent like 2-thienylethane that has a leaving group, thus bypassing the separate acylation and reduction steps. google.comgoogle.com Despite these improvements, yields for some of these optimized alkylation steps remained modest, often around 55%, and required purification by column chromatography. google.comgoogle.com Further refinements have focused on developing novel chiral intermediates and improving purification methods, such as recrystallization, to achieve high purity and optical purity in the final product. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Ethyltetralin

Thermal Decomposition and Pyrolysis Pathways

The thermal decomposition of 2-Ethyltetralin, typically studied at temperatures between 400–450°C, is characterized by free-radical chain reactions that lead to a variety of hydrocarbon products through mechanisms like bond cleavage and hydrogen transfer. researchgate.net

Free-Radical Reaction Mechanisms

The pyrolysis of this compound proceeds via free-radical chain mechanisms. researchgate.net The process is initiated by the thermal homolysis of the weakest bonds in the molecule, generating ethyl and tetralinyl radicals. This initiation step is the start of a cascade of reactions. A key primary reaction is the β-scission of the ethyl group, which produces ethylene (B1197577) and tetralinyl radicals.

Ring Contraction and Ring Opening Reactions

During the thermal degradation of tetralin and its derivatives, ring contraction is a significant reaction pathway. acs.orgacs.org In the case of tetralin pyrolysis, the saturated ring can contract to form 1-methylindane and its derivatives. acs.orgacs.org This occurs through radical isomerization involving a neophilic rearrangement that produces a methylindyl radical. acs.org While not explicitly detailed for this compound in the provided results, the analogy to tetralin suggests that similar ring contraction mechanisms are plausible.

Ring-opening reactions also occur, particularly hydrogenolytic ring opening of the C1−C8a bond in the tetralin structure, which can lead to products like butylbenzene. acs.org This pathway's prominence is sensitive to reaction conditions such as temperature and concentration. acs.org

Dehydrogenation and Alkyl-Transfer Processes

Dehydrogenation is a major reaction pathway during the pyrolysis of this compound. ualberta.ca This process involves the sequential elimination of hydrogen molecules, leading to the formation of more aromatic compounds. The primary dehydrogenation product of this compound is 2-ethylnaphthalene (B165323). researchgate.net Further reactions can lead to the formation of naphthalene (B1677914) as a major product, especially at higher conversion levels. ualberta.ca The dehydrogenation of the naphthenic ring is considered a prominent reaction in the pyrolysis of this compound. ualberta.ca In studies of related hydroaromatic compounds, dehydrogenation can be the major primary reaction path, with selectivities reaching 80-90%. acs.org

Alkyl-transfer reactions are also part of the complex reaction network. These processes can involve the transfer of the ethyl group or other alkyl fragments between molecules, contributing to the diverse product slate observed in pyrolysis.

Products of Pyrolysis (e.g., in asphaltene and hydrocarbon cracking)

As a model compound for moieties in asphaltenes, the pyrolysis of this compound provides insight into the cracking of heavy hydrocarbon resources. researchgate.netresearchgate.net The product distribution is highly dependent on the extent of conversion.

At low conversion levels (around 5%), the major products include 2-ethylnaphthalene, 2-ethyldialins, naphthalene, and dialin. researchgate.net As the reaction proceeds to higher conversion (around 65%), the product slate shifts significantly, with naphthalene becoming the most abundant product, alongside tetralin and a reduced yield of 2-ethylnaphthalene. researchgate.net This indicates that primary products undergo secondary reactions, such as dehydrogenation and further cracking.

The complex fragmentation patterns observed during the pyrolysis of this compound resemble the behavior of real asphaltenes, validating its use as a model compound. The process involves primary pathways like C-C bond cleavage in the ethyl side chain or the tetralin ring, and secondary pathways such as the dehydrogenation of tetralin to naphthalene.

| Conversion Level | Major Products | Yield (%) |

|---|---|---|

| Low (~5%) | 2-Ethylnaphthalene | 1.73 |

| 2-Ethyldialins | 1.19 | |

| Naphthalene | 1.13 | |

| Dialin | 1.09 | |

| Tetralin | 0.17 | |

| High (~65%) | Naphthalene | 30.2 |

| Tetralin | 6.49 | |

| 2-Ethylnaphthalene | 3.79 | |

| Dialin | 2.19 |

Catalytic Transformations Involving this compound

Hydrocracking and Hydrodeoxygenation Studies

Catalytic hydrocracking is a refinery process used to break down large hydrocarbon molecules into smaller, more valuable products. chemguide.co.uk In studies of this process, this compound has been identified as a product. For instance, in the hydrocracking of acenaphthene (B1664957) over a sulfided Ni–Mo/Al₂O₃ catalyst, 1-ethyltetralin was formed through the ring opening of a saturated five-membered ring after hydrogenation of the parent molecule. oup.com While this study identified an isomer, it points to the role of ethyltetralins as intermediates in catalytic upgrading processes.

In catalytic pyrolysis studies of waste tires using a KL zeolite catalyst, this compound was a major product found in the mono-aromatic hydrocarbon (MAH) fraction of the resulting oil. aidic.itresearchgate.net The KL catalyst was found to hydrogenate di-aromatic hydrocarbons (DAHs) like 2-ethylnaphthalene to form this compound, thereby increasing the yield of the more desirable mono-aromatic fraction. aidic.it

Selective Catalysis in Complex Hydrocarbon Mixtures (e.g., Tyre Pyrolysis)

In the upgrading of complex hydrocarbon feedstocks, such as those derived from waste tyre pyrolysis, selective catalysis is crucial for steering the product distribution towards more valuable chemical fractions. Tyre pyrolysis oil (TPO) is a complex mixture rich in aromatic compounds. Catalytic upgrading processes aim to enhance the yield of specific desirable products, such as mono-aromatic hydrocarbons (MAHs), which are valuable as fuel blendstocks and chemical intermediates.

Research into the catalytic pyrolysis of waste tyres has shown that the formation of this compound can be selectively enhanced. aidic.it In non-catalytic pyrolysis, the liquid product contains a wide array of hydrocarbons, including di-aromatic hydrocarbons (DAHs) and terpenes. aidic.it The introduction of specific catalysts into the process can significantly alter the composition of the resulting oil, favoring the hydrogenation of DAHs to produce MAHs like this compound. aidic.it This selective conversion is a key goal in producing higher-quality fuels from waste materials. For instance, processes using certain catalysts have demonstrated a marked increase in the mono-aromatics fraction, with this compound being a principal component of this increase, while simultaneously reducing the less desirable DAHs and other compounds. aidic.itresearchgate.net

Role of Specific Catalysts (e.g., KL Catalyst, Rh/KL Catalyst, Ni-Mo/Al₂O₃)

The choice of catalyst is paramount in controlling the reaction pathways of aromatic compounds. Different catalysts exhibit unique functionalities, leading to different product selectivities in reactions involving this compound and its precursors.

KL Catalyst

| Hydrocarbon Fraction | Non-Catalytic Yield (%wt) | KL Catalyst Yield (%wt) | Primary Component Change |

|---|---|---|---|

| Mono-Aromatic Hydrocarbons (MAHs) | 20.1 | 26.8 | Increase (mostly this compound) |

| Di-Aromatic Hydrocarbons (DAHs) | 13.31 | 6.37 | Decrease (mostly 2-ethylnaphthalene) |

| Terpenes (TERs) | 4.06 | 2.56 | Decrease (mostly d-limonene and 3-carene) |

Rh/KL Catalyst

When the KL zeolite is used as a support for rhodium (Rh), the resulting Rh/KL catalyst exhibits dual functionality. chula.ac.th While the KL support retains its hydrogenating capability, the rhodium metal introduces a strong dehydrogenation and ring-opening activity. chula.ac.th In the context of tyre pyrolysis, the Rh/KL catalyst can facilitate the dehydrogenation of C12-tetralins, such as this compound, to form C12-DAHs like 2-ethylnaphthalene. chula.ac.th This demonstrates how the addition of a metal component can reverse the selectivity of the support material, steering the reaction towards dehydrogenation rather than hydrogenation. Furthermore, rhodium has been observed to promote ring-opening of cyclohexylbenzene, indicating its ability to cleave cyclic structures. chula.ac.th

Ni-Mo/Al₂O₃

Nickel-Molybdenum supported on alumina (B75360) (Ni-Mo/Al₂O₃) is a conventional hydrotreating catalyst widely used in the petroleum industry for its hydrogenation and hydrodesulfurization capabilities. researchgate.nete3s-conferences.org In the context of complex mixtures, a sulfided Ni-Mo/Al₂O₃ catalyst can upgrade tyre pyrolysis oil by promoting cracking and increasing the mono-aromatics content. researchgate.net The catalyst's primary role is hydrogenation and the removal of heteroatoms like sulfur. researchgate.netunirioja.es Studies on model compounds have shown that Ni-Mo/Al₂O₃ can catalyze the ring opening of polycyclic structures to form alkyl-substituted mono-aromatics, such as the conversion of acenaphthene derivatives to ethyltetralin. oup.com Its strong hydrogenating function is effective in converting polyaromatic compounds into more saturated structures. researchgate.net

Other Reaction Types and Pathways

Beyond catalytic upgrading in complex mixtures, this compound is involved in several fundamental reaction types, particularly under thermal stress as studied in pyrolysis research.

Isomerization Reactions

Isomerization is a key reaction pathway for tetralin-based compounds. Mechanistic studies of tetralin pyrolysis, a close structural analog, show that the isomerization of radical intermediates is a significant process. acs.org For example, the 1-tetralyl radical can undergo a bimolecular reaction to transform into the more stable 2-tetralyl radical. acs.org Similarly, this compound can undergo acid-catalyzed isomerization, leading to skeletal rearrangements and the formation of its isomers, such as 1-Ethyltetralin. Another important isomerization pathway is ring contraction, where a radical intermediate undergoes rearrangement to form methylindane structures. acs.org

Disproportionation and Recombination Reactions

In free-radical chain reactions, such as those occurring during the pyrolysis of this compound, termination steps are critical. researchgate.net Disproportionation and recombination are the two primary termination pathways for radicals. acs.orgwikipedia.org

Disproportionation: This reaction involves the transfer of a hydrogen atom from one radical to another. One radical is stabilized by forming an alkene, while the other forms an alkane. acs.orgwikipedia.org For example, two tetralyl radicals can react via disproportionation to produce tetralin and dihydronaphthalene. acs.org

Recombination: This reaction involves the direct coupling of two radical species to form a single, larger molecule with a new covalent bond. acs.orgwikipedia.org The recombination of tetralyl radicals can lead to the formation of C₂₀ dimer compounds. acs.org

| Reaction Type | Description |

|---|---|

| Initiation | Initial formation of free radicals, often through homolysis of weak bonds. |

| H-Transfer | A radical abstracts a hydrogen atom from a stable molecule, propagating the chain. |

| Isomerization | Conversion of a radical into an isomeric radical structure (e.g., 1-tetralyl to 2-tetralyl). |

| β-Scission | Decomposition of a radical by cleavage of a bond beta to the radical center. |

| Addition | A radical adds to an unsaturated molecule to form a larger radical. |

| Termination (Recombination/Disproportionation) | Two radicals react to form stable, non-radical products, terminating the chain reaction. |

Advanced Spectroscopic Characterization of 2 Ethyltetralin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-Ethyltetralin. One-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to establish its structure and, when applicable, its stereochemistry.

1D NMR (¹H, ¹³C) for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural verification of this compound. rsc.org The ¹H NMR spectrum provides information on the chemical environment of the protons, their multiplicity (splitting patterns), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. wisc.edu

Interactive Table 1: Predicted NMR Data for this compound

| Nucleus | Atom Position (See Figure 1) | Predicted Chemical Shift (ppm) |

| ¹³C | C1, C4 (Aliphatic CH₂) | 25-35 |

| C2 (Aliphatic CH) | 30-40 | |

| C3 (Aliphatic CH₂) | 20-30 | |

| C4a, C8a (Quaternary) | 130-140 | |

| C5, C6, C7, C8 (Aromatic CH) | 125-130 | |

| Ethyl CH₂ | 25-35 | |

| Ethyl CH₃ | 10-15 | |

| ¹H | H1, H4 (Aliphatic CH₂) | ~2.7 |

| H2 (Aliphatic CH) | ~1.7 | |

| H3 (Aliphatic CH₂) | ~1.9 | |

| H5, H6, H7, H8 (Aromatic CH) | ~7.1 | |

| Ethyl CH₂ | ~1.4 | |

| Ethyl CH₃ | ~0.9 |

Note: These are estimated values. Actual chemical shifts can vary based on the solvent and experimental conditions. pitt.educarlroth.com

Figure 1: Structure of this compound with carbon numbering.

Figure 1: Structure of this compound with carbon numbering.

2D NMR Techniques (e.g., COSY, NOESY) for Stereochemical Analysis

Two-dimensional NMR techniques are powerful for confirming structural assignments and determining stereochemistry. libretexts.org

Correlation Spectroscopy (COSY) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. qorganica.es In a COSY spectrum of this compound, cross-peaks would appear between the protons of the ethyl group (CH and CH₃) and among the protons on the saturated ring (H1, H2, H3, and H4). This allows for the unambiguous assignment of protons within these spin systems.

Nuclear Overhauser Effect Spectroscopy (NOESY) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. nanalysis.comcolumbia.edu NOESY is particularly crucial for determining stereochemical relationships. columbia.edu For this compound, which is chiral at the C2 position, a NOESY spectrum could help to understand the preferred conformation of the ethyl group relative to the tetralin ring system by observing through-space correlations between the ethyl protons and the protons of the aliphatic and aromatic rings. nanalysis.comucsb.edu While this compound itself does not have diastereomers, this technique is vital for substituted derivatives where multiple chiral centers may exist. researchgate.netjournaltocs.ac.uk

Applications in Mixture Analysis (e.g., HSQC-NMR)

When this compound is a component of a complex hydrocarbon mixture, such as in gasoline or oil fractions, its 1D ¹H NMR signals can be obscured by severe overlap with signals from other compounds. auremn.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can overcome this challenge. acs.org

HSQC correlates proton signals with their directly attached carbon signals, spreading the information over a second dimension based on the much wider ¹³C chemical shift range. pressbooks.pub This enhanced resolution allows for the clear identification and assignment of specific ¹H-¹³C pairs belonging to this compound, even in a complex matrix. researchgate.netscience.gov This technique is invaluable for the detailed characterization of petroleum products and other complex organic mixtures. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of this compound, providing information on its molecular weight and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing volatile and semi-volatile compounds like this compound. etamu.edu In GC, the compound is separated from other components in a mixture based on its boiling point and interaction with the chromatographic column, resulting in a characteristic retention time. The NIST Mass Spectrometry Data Center reports a standard non-polar Kovats retention index for this compound in the range of 1293 to 1324. nih.gov

Following separation, the MS (B15284909) component ionizes the molecule and fragments it. The resulting mass spectrum is a fingerprint for the compound. For this compound (molar mass 160.25 g/mol ), the mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 160. nih.gov The fragmentation pattern is crucial for structural confirmation. imreblank.chwhitman.edu Key fragments for this compound include ions at m/z 131 (loss of an ethyl group, -C₂H₅) and m/z 104. nih.govajgreenchem.com

Quantitative analysis can be performed by comparing the area of a specific ion's peak (or the total ion chromatogram peak) to that of a known concentration standard.

Interactive Table 2: Key GC-MS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₆ | PubChem nih.gov |

| Molar Mass | 160.25 g/mol | PubChem nih.gov |

| Kovats Retention Index | 1293.1 - 1324 | NIST nih.gov |

| Molecular Ion (M⁺) | m/z 160 | NIST nih.gov |

| Major Fragment Ions | m/z 131, 104 | NIST nih.gov |

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC/TOF-MS)

For exceptionally complex mixtures, such as petroleum, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers unparalleled separation power. jeolusa.comacs.org This technique uses two different GC columns connected in series. nih.gov The entire sample passes through both columns, providing a much higher degree of separation than single-column GC. nih.gov

This enhanced resolution is critical for separating this compound from the thousands of other hydrocarbon isomers and compound classes present in crude oil or environmental samples. acs.orgdigitaloceanspaces.com The TOF-MS is the ideal detector for GCxGC because of its high data acquisition speed, which is necessary to accurately measure the very narrow peaks (often less than 100 ms wide) that elute from the second-dimension column. jeolusa.com The combination of GCxGC with TOF-MS allows for the confident identification and quantification of trace components like this compound in the most challenging matrices. jeolusa.comjeolusa.com

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic and aliphatic components. While a complete experimental spectrum for this compound is not widely published, the expected absorption regions can be predicted based on the analysis of its parent compound, tetralin, and other alkylated hydronaphthalenes. researchgate.netnist.gov

The primary IR absorption bands for this compound can be categorized as follows:

C-H Stretching Vibrations: The region between 3100 and 2800 cm⁻¹ is particularly informative.

Aromatic C-H Stretches: Absorptions from the C-H bonds on the benzene (B151609) ring are expected to appear in the 3100-3000 cm⁻¹ range. spcmc.ac.in

Aliphatic C-H Stretches: The C-H bonds of the saturated cyclohexane (B81311) ring and the ethyl group give rise to strong absorptions in the 3000-2840 cm⁻¹ region. spcmc.ac.in These can be further divided into asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups.

C=C Stretching Vibrations: The stretching of the carbon-carbon double bonds within the aromatic ring typically results in one or more moderate to weak absorption bands in the 1600-1450 cm⁻¹ region.

C-H Bending Vibrations:

Aliphatic C-H Bends: The scissoring and bending vibrations of the CH₂ and CH₃ groups are expected in the 1470-1365 cm⁻¹ range. spcmc.ac.in

Aromatic C-H Bends: Out-of-plane bending vibrations of the aromatic C-H bonds, which are indicative of the substitution pattern on the benzene ring, typically appear in the 900-675 cm⁻¹ region.

Studies on related bicyclic hydrocarbons like tetralin have utilized fluorescence-dip infrared (FDIR) spectroscopy to analyze the alkyl CH stretch region in detail, providing a basis for understanding the complex Fermi resonance interactions in these systems. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Component |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 3000 - 2840 | Saturated Ring & Ethyl Group |

| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |

| Aliphatic C-H Bend | 1470 - 1365 | Saturated Ring & Ethyl Group |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Benzene Ring |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing IR spectroscopy. echemi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would therefore be expected to show strong signals for the C=C bonds of the aromatic ring and the C-C bonds of the molecular skeleton.

Key expected features in the Raman spectrum of this compound include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring typically gives a strong, sharp band around 1000 cm⁻¹. Other ring stretching modes will appear in the 1600-1500 cm⁻¹ region.

Aliphatic C-H and C-C Vibrations: The C-H stretching vibrations of the saturated ring and ethyl group will be present in the 3000-2800 cm⁻¹ region, similar to the IR spectrum. The C-C stretching of the alkyl chain and the saturated ring will contribute to the fingerprint region below 1500 cm⁻¹. mdpi.com

While specific experimental Raman data for this compound is scarce, analysis of related compounds like tetralin shows characteristic bands that can be used for identification. nih.gov The technique is valuable for providing a structural fingerprint and can be used to study chemical bonding and intramolecular interactions. echemi.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Component |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 3000 - 2800 | Saturated Ring & Ethyl Group |

| Aromatic Ring Stretch (Breathing) | ~1000 | Benzene Ring |

| Aromatic C=C Stretch | 1600 - 1500 | Benzene Ring |

| Aliphatic C-C Stretch | Fingerprint Region (<1500) | Saturated Ring & Ethyl Group |

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the benzene ring. The saturated portion of the molecule does not absorb in the typical UV-Vis range (200-800 nm).

The UV-Vis spectrum of this compound is expected to be similar to that of its parent compound, tetralin, and other alkyl-substituted benzenes. The spectrum is dominated by π→π* transitions within the aromatic ring. Typically, two main absorption bands are observed for this type of chromophore:

An intense band, often referred to as the E₂-band, typically appears around 200-220 nm.

A weaker, structured band, known as the B-band, is characteristic of the benzene ring and appears at longer wavelengths, generally around 260-280 nm.

The presence of the alkyl substituent (the ethyl group and the fused saturated ring) on the benzene ring can cause a slight bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

For comparison, the UV/Visible spectrum of the parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), shows absorption maxima at approximately 266 nm and 273 nm. nist.gov This provides a reasonable estimate for the expected absorption of this compound.

| Transition Type | Expected λₘₐₓ (nm) | Chromophore |

| π→π* (E₂-band) | ~200 - 220 | Benzene Ring |

| π→π* (B-band) | ~260 - 280 | Benzene Ring |

Computational and Theoretical Studies of 2 Ethyltetralin

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods solve the Schrödinger equation (or a simplified form of it) to yield information about molecular geometry, energy levels, and electron distribution.

Electronic structure theory describes the motion of electrons within a molecule, typically within the Born-Oppenheimer approximation where the nuclei are considered fixed. uri.edu Methods like ab initio and Density Functional Theory (DFT) are central to these calculations. uri.eduacs.org

Ab initio methods solve the Schrödinger equation from first principles, without using experimental data beyond fundamental physical constants. The Hartree-Fock (RHF) method is a foundational ab initio approach, but more advanced techniques are often used to incorporate electron correlation for higher accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the properties of a many-electron system through its electron density, which is a function of only three spatial coordinates. tandfonline.comresearchgate.net This approach is generally less computationally expensive than high-level ab initio methods while often providing a good balance of accuracy for molecular properties like geometry, total energy, and electron density distributions. researchgate.netacs.orgtudelft.nl For a molecule like 2-Ethyltetralin, DFT calculations, often using a hybrid functional such as B3LYP, can be used to optimize the molecular geometry and calculate vibrational frequencies and electronic properties. aip.org

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that can extend over the entire molecule. nih.gov A key aspect of MO analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital with space to accept electrons, thus acting as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. mdpi.com A smaller gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the aromatic ring, which is the most electron-rich part of the molecule. The LUMO would also be associated with the aromatic system. The HOMO-LUMO gap provides insight into the molecule's electronic transition properties and its susceptibility to electrophilic and nucleophilic attack. aip.orgnih.gov

Table 1: Conceptual Data from Molecular Orbital Analysis

This table illustrates the type of data generated from a typical quantum chemical calculation for a molecule like this compound. The values are conceptual and serve to explain the significance of each parameter.

| Parameter | Conceptual Value | Significance |

| HOMO Energy | -6.5 eV | Represents the ionization potential; the energy required to remove an electron. |

| LUMO Energy | -1.2 eV | Represents the electron affinity; the energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability. A larger gap implies higher stability. mdpi.com |

| Chemical Potential (μ) | -3.85 eV | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | 2.65 eV | Measures the resistance to change in electron distribution or charge transfer. mdpi.com |

| Global Softness (S) | 0.19 eV⁻¹ | The reciprocal of hardness; indicates the capacity of a molecule to accept electrons. mdpi.com |

Electronic Structure Theory (e.g., Ab initio, Density Functional Theory (DFT))

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. aip.org By integrating Newton's equations of motion, MD simulations can predict the trajectories of particles in a system, providing insights into thermodynamic properties and dynamic processes. tudelft.nl

This compound has been utilized as a model compound in MD simulations to study complex chemical systems like asphalt (B605645). Specifically, it serves as a representative molecule for the aromatic fraction of asphalt rejuvenators, which are used to restore the properties of aged asphalt binders.

In these simulations, a virtual box is constructed containing various molecules representing the components of asphalt (e.g., asphaltenes, naphthene aromatics, saturates) and the rejuvenator (e.g., this compound). The simulations are run under controlled conditions (e.g., constant temperature and pressure) to observe how the molecules interact and diffuse. Researchers use these models to calculate key parameters such as density, viscosity, diffusion coefficients, and binding energies between different components. mdpi.com These simulations have shown that rejuvenator molecules like this compound can diffuse into the aged asphalt matrix, interact with asphaltene molecules, and help restore the mobility of the system, thereby improving its physical properties.

Studies have specifically analyzed the rotational relaxation of this compound within model asphalt systems. acs.org This is done by calculating rotation autocorrelation functions from the MD simulation trajectories. These functions measure how long it takes for a molecule's orientation to become decorrelated from its initial orientation. The analysis reveals a rotational relaxation time, which is a measure of the mobility of the molecule within its environment. acs.org

Research has shown that the rotational relaxation times for molecules like this compound are highly dependent on temperature, with mobility increasing significantly at higher temperatures. By comparing the rotational dynamics of different molecules within the asphalt model, scientists can gain a deeper understanding of how each component contributes to the bulk properties of the material. acs.org This information is crucial for designing more effective asphalt binders and rejuvenators.

Simulation of Molecular Interactions in Complex Media (e.g., Asphalt Models)

Reaction Pathway Modeling and Kinetics

Understanding the thermal decomposition of this compound is important for modeling the behavior of hydroaromatic structures in heavy oil upgrading and pyrolysis processes. Kinetic modeling aims to develop a detailed reaction mechanism that can accurately predict the rates of formation of various products under different conditions.

Studies on the pyrolysis of this compound have shown that its thermal reactions are consistent with free-radical mechanisms. The primary reaction pathways involve the cleavage of C-C bonds and dehydrogenation. The main initial reactions include the breaking of the ethyl side chain and the dehydrogenation of the tetralin ring system to form products such as dialin and 2-ethyldialins.

A kinetic model for the pyrolysis of this compound was developed based on experimental data. The disappearance of this compound was found to follow first-order kinetics. The Arrhenius parameters, which describe the temperature dependence of the reaction rate constant, were determined from these studies.

Table 2: Kinetic Parameters for the Pyrolysis of this compound

| Parameter | Value | Units | Source |

| Activation Energy (Ea) | 53.5 | kcal/mol | |

| Pre-exponential Factor (log A) | 12.7 | s⁻¹ |

This kinetic model, consisting of numerous elementary free-radical reactions, can describe the formation of major products and allows for the extrapolation of the compound's behavior to different temperature regimes, such as those found in geological basins or industrial reactors.

Free-Radical Reaction Modeling

This compound serves as a significant model compound for studying the pyrolysis reactions of more complex hydrocarbons, such as asphaltenes and heavy oils. The thermal cracking of this compound proceeds through a free-radical chain reaction mechanism, which can be modeled by detailing its primary elementary steps: initiation, propagation, and termination. acs.orglibretexts.org

Initiation The process begins with an initiation step where covalent bonds are broken through the input of energy, typically heat, a process known as homolytic fission. savemyexams.com In the case of this compound, thermal homolysis generates highly reactive ethyl and tetralinyl radicals, which start the chain reaction. The primary initiation reaction involves the cleavage of the C-C bond, which is the rate-limiting step.

β-scission: The ethyl group can undergo β-scission, producing ethylene (B1197577) and a tetralinyl radical.

Propagation In the propagation phase, the radicals formed during initiation react with neutral molecules to create new radicals, thus continuing the chain reaction. libretexts.orgsavemyexams.com These steps are crucial for the formation of the main pyrolysis products.

Hydrogen Abstraction: Radicals can abstract a hydrogen atom from a this compound molecule. This forms a more stable alkane or alkene and propagates the radical chain.

Decomposition by β-Scission: Radicals formed in the primary mechanism can undergo further decomposition through β-scission. acs.org

Isomerization and Ring Contraction: Radical isomerization can occur, such as the transformation of a 1-tetralyl to a 2-tetralyl radical. acs.org Ring contraction is another possible rearrangement, leading to different cyclic structures like methylindane derivatives. acs.org

Termination The chain reaction concludes in the termination step, where two free radicals combine to form a stable, non-reactive molecule. savemyexams.com

Recombination: Two radicals can recombine. For instance, two ethyl radicals could form butane, or an ethyl radical could combine with a tetralinyl radical. savemyexams.com

Disproportionation: This involves the transfer of a hydrogen atom from one radical to another, resulting in an alkane and an alkene. This process also generates species like 1,2-dihydronaphthalene. acs.org

Estimation of Kinetic Parameters and Rate Constants

The rates of the elementary steps in a free-radical reaction are described by kinetic parameters, primarily the pre-exponential factor (A) and the activation energy (Ea), as defined by the Arrhenius equation.

For many complex reactions, these parameters cannot be measured directly and are therefore estimated using various methods. acs.org Computational chemistry, particularly quantum chemistry (QC), has become a powerful tool for the kinetic characterization of individual reactions in free-radical processes. mdpi.com When experimental data is lacking, methods based on linear free-energy relationships (LFER), such as the Evans-Polanyi relationship, are employed. acs.org This relationship correlates the activation energy of a forward reaction with its reaction enthalpy. acs.org

For the pyrolysis of this compound, experimental determination of the Arrhenius parameters has been performed, indicating a high-energy transition state consistent with C-C bond cleavage being the rate-determining step.

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 53.5 kcal/mol |

| Pre-exponential Factor (A) | 10¹²·⁷ s⁻¹ |

Quantitative Structure-Activity Relationships (QSAR) for Non-Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a relationship between the chemical structure of a compound and its properties. nih.gov While often used for biological activity, QSAR can also be applied to predict non-biological properties like chemical reactivity. europa.eu

These models are built on the principle that the structure of a molecule, represented by numerical values called descriptors, dictates its properties. nih.gov By developing a model from a set of compounds with known properties, the properties of new or untested compounds can be predicted. nih.gov Reactivity-based QSARs use descriptors that quantify aspects of a molecule's reactivity to predict its behavior in chemical reactions. europa.eu

Prediction of Chemical Reactivity Descriptors

Chemical reactivity descriptors are theoretical values calculated using quantum chemistry methods, such as Density Functional Theory (DFT), that help predict the reactivity of a molecule. researchgate.netjournalcsij.com These descriptors provide insight into how a molecule will interact with other reagents.

Global reactivity descriptors summarize the reactivity of the molecule as a whole. Key descriptors include:

Chemical Potential (μ): Related to the tendency of an electron to escape from the system. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is less reactive. researchgate.net

Electrophilicity (ω): Quantifies the ability of a species to accept electrons. researchgate.net

Softness (S): The reciprocal of hardness, indicating a higher reactivity. researchgate.net

These descriptors are used to understand and predict the sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. journalcsij.com For this compound, calculating these descriptors would provide a quantitative basis for comparing its reactivity to other hydrocarbons and predicting its behavior in various chemical environments.

| Descriptor | Symbol | Formula | Interpretation |

|---|---|---|---|

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Electrophilicity | ω | μ² / (2η) | Capacity to accept electrons |

| Global Softness | S | 1 / (2η) | Measure of molecular reactivity |

Non Clinical Applications and Industrial Relevance of 2 Ethyltetralin

Role as Chemical Intermediate in Organic Synthesis

2-Ethyltetralin serves as a valuable intermediate in the field of organic synthesis, particularly in the production of fine chemicals. ontosight.aiontosight.aicphi-online.comarborpharmchem.com Chemical intermediates are compounds that are formed from reactants and subsequently react to produce the final product. arborpharmchem.com The strategic use of such intermediates can simplify complex reactions and improve the efficiency of the synthesis process. arborpharmchem.com

Precursor in Fine Chemical Production

In the fine chemicals industry, which produces complex, pure chemical substances in limited quantities, this compound is utilized as a precursor for various products. ontosight.aiontosight.aicphi-online.com It is a key material in the synthesis of other chemical intermediates that are then used to manufacture a range of products, including dyes, pigments, pharmaceuticals, and agrochemicals. ontosight.aiontosight.ai For example, it has been used in the asymmetric synthesis of lactone-fused tetralin derivatives.

Utilization in Fuel and Petrochemical Industries

The properties of this compound make it relevant to the fuel and petrochemical sectors. Its applications range from being a component in fuels to a model compound in research aimed at upgrading heavy crude oil.

Component in Hydrocarbon Fuels and Additives

This compound is employed as an additive in hydrocarbon fuels to enhance their stability and performance. It has been noted for its contribution to the production of thermally-stable jet fuel and for improving the combustion properties of gasoline. mtu.edu Fuel additives are chemical compounds added to fuels to impart or enhance desirable properties. stumejournals.com

Role in Heavy Oil Upgrading and Asphaltene Cracking Research

In the petrochemical industry, this compound serves as a model compound in research focused on the pyrolysis and cracking of asphaltenes and heavy oils. researchgate.netdokumen.pubbham.ac.ukacs.orgresearchgate.netscribd.comresearchgate.net Asphaltenes are complex hydrocarbon molecules found in crude oil that can cause issues during the refining process. scribd.com By studying the thermal decomposition of this compound, researchers can gain insights into the more complex reactions that occur during the upgrading of heavy oil, which is a process that converts heavy, viscous crude into lighter, more valuable products. researchgate.netacs.orgresearchgate.net

Research has shown that the pyrolysis of this compound involves the cleavage of carbon-carbon bonds and dehydrogenation, leading to the formation of lighter hydrocarbons. Its cyclic structure results in complex fragmentation patterns that are more representative of asphaltene behavior compared to linear alkanes.

Production in Pyrolysis Processes (e.g., Tyre Pyrolysis Oil)

This compound has been identified as a component in the oil produced from the pyrolysis of waste tires. chula.ac.thhuayinre.comwastetireoil.comnih.govmaeda-enterprises-thailand.com Tire pyrolysis is a process that involves heating shredded tires in the absence of oxygen to produce oil, gas, and a solid residue. huayinre.comwastetireoil.commaeda-enterprises-thailand.com The resulting pyrolysis oil is a complex mixture of hydrocarbons. researchgate.net Studies have shown that during waste tire pyrolysis, the use of certain catalysts can influence the formation of specific compounds, with this compound being a notable product. chula.ac.th For instance, research on the catalytic pyrolysis of waste tires revealed a dramatic increase in C12-diaromatic hydrocarbons, primarily 2-ethylnaphthalene (B165323), which was attributed to the dehydrogenation of C12-tetralins, mostly this compound. chula.ac.th

Solvent Applications in Chemical Processes

Due to its chemical properties, this compound is also utilized as a solvent in various chemical processes. ontosight.aisigmaaldrich.cnubc.casolvents.org.ukchromatographytoday.com Its non-polar nature makes it effective at dissolving a range of organic compounds. It is particularly recognized for its role as a hydrogen-donor solvent, especially in processes like coal liquefaction. In this application, it facilitates the conversion of solid coal into liquid fuels by donating hydrogen atoms.

Applications in Materials Science (e.g., as a component in asphalt (B605645) models)

In materials science, this compound serves as a crucial model compound, particularly in the study of asphalt and bitumen. Its chemical structure, featuring a partially hydrogenated naphthalene (B1677914) ring system, allows it to represent specific fractions of complex hydrocarbon mixtures found in heavy oils and asphalt. Researchers utilize this compound in molecular simulations and pyrolysis studies to understand the behavior and properties of asphalt, contributing to the development of more durable and effective paving materials. scribd.comaip.org

The primary application of this compound in this field is as a representative of the naphthene aromatic fraction in model asphalt systems. aip.orgaip.org Asphalt is a complex colloidal system typically fractionated into saturates, aromatics, resins, and asphaltenes (SARA). To study its properties through molecular dynamics simulations, researchers create simplified "model asphalts" composed of a few representative molecules for each fraction. aip.orgaip.org this compound is frequently chosen to simulate the behavior of naphthene aromatics, which are key contributors to the viscosity and stability of the asphalt binder. aip.org

For instance, in studies modeling the AAA-1 asphalt for the Strategic Highway Research Program (SHRP), this compound was incorporated into a six-component model system. aip.org This model aimed to replicate the chemical and mechanical properties of real asphalt. In another model, referred to as ZG08, one hundred molecules of ethyltetralin were used specifically to represent the naphthene aromatic component to investigate stress relaxation dynamics. aip.org

Beyond modeling the base components of asphalt, this compound is also used in research on asphalt aging and rejuvenation. It has been employed as a model rejuvenator, a substance added to aged asphalt to restore its original properties. researchgate.net In one simulation, it was added at 15% by weight to a model of aged asphalt to study its rejuvenating effects. researchgate.net Furthermore, as a key constituent of aromatic oils, it is relevant to the study of self-healing mechanisms in asphalt, where these oils can soften the binder and promote the closing of microcracks. uantwerpen.be

Pyrolysis studies also utilize this compound to understand the thermal cracking behavior of asphaltenes. It is selected as a model compound for the alkylhydroaromatic groups within the complex asphaltene structure, helping to elucidate reaction mechanisms under high temperatures. scribd.com

The table below summarizes the use of this compound in various published asphalt models.

| Asphalt Model Focus | Role of this compound | Associated Model Components | Research Objective |

| Multicomponent Asphalt Model (modified AAA-1) aip.org | Naphthene Aromatic | Asphaltene, Benzoquinoline, Ethylbenzothiophene, 3-Pentylthiophene, n-C22, Polystyrene | To study the relationship between chemical composition and the dynamical properties of a multicomponent system. |

| ZG08 Asphalt Model aip.org | Naphthene Aromatic | C22 alkane chains, Thiophene, Quinoline, Benzothiophene | To investigate the viscoelastic properties and stress relaxation dynamics of model asphalts through molecular simulation. |

| Asphaltene Pyrolysis Study scribd.com | Model for Alkylhydroaromatic Group | n-Tridecylcyclohexane (representing alkylnaphthenic groups) | To study the reaction mechanisms of different chemical groups within asphaltene during pyrolysis. |

| Aged Asphalt Rejuvenation Model researchgate.net | Rejuvenator | Aged Asphalt Model Components | To investigate the influence of a rejuvenator on the properties and behavior of aged asphalt binder. |

| Self-Healing Asphalt Model uantwerpen.be | Component of Aromatic Healing Agent | Virgin and Aged Asphalt Models (AAA-1 base) | To assess the effect of healing agents on the self-healing behavior of micro-cracks in asphalt. |

Environmental Fate and Transformation Dynamics of 2 Ethyltetralin

Environmental Distribution and Transport Mechanisms

The distribution of 2-Ethyltetralin in the environment is dictated by its physicochemical properties and the transport mechanisms active in different environmental media (air, water, and soil). hyperwriteai.comcdc.gov Transport processes determine the movement of the compound from its source to other locations. cdc.gov Key mechanisms include advection, the movement with the bulk flow of a fluid like water or air; diffusion, the movement from higher to lower concentration areas; and dispersion, the spreading and mixing of the compound within a medium. hyperwriteai.comtecnoscientifica.com

The ultimate fate of this compound is what happens to it in the environment, whether it accumulates, moves to another medium, or is transformed. cdc.gov Its relatively high octanol-water partition coefficient (LogP of 4.1) suggests a tendency to adsorb to soil and sediments and to bioaccumulate in organisms. nih.govherts.ac.uk The movement between environmental compartments, such as volatilization from water to air or deposition from air to soil and water, is a critical aspect of its environmental distribution. eolss.netepa.gov

To predict the environmental distribution and concentration of chemicals like this compound, scientists employ multimedia fate models. nanofase.eunih.gov These mathematical models simulate the behavior of a chemical in a simplified version of the environment, which is divided into interconnected compartments or "boxes," such as air, water, soil, and sediment. nanofase.eueolss.net

These models, often called Mackay-type models, use the chemical's properties (e.g., vapor pressure, water solubility, partition coefficients) and environmental characteristics to calculate its transport, distribution, and persistence. epa.govnanofase.eu The models can operate at different levels of complexity (Levels I to IV), ranging from a simple equilibrium distribution (Level I) to a dynamic, non-equilibrium state that considers advective flows and degradation rates (Level III and IV). eolss.net Fugacity-based models are commonly used for volatile and semi-volatile organic chemicals, providing a comprehensive view of their transport behavior and fate across multiple media. nih.gov For instance, models like SimpleBox can predict background concentrations of chemicals in various environmental compartments on regional to global scales. nanofase.eu

Table 1: Key Inputs for Multimedia Fate Models

| Parameter | Description | Relevance to this compound's Fate |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | Influences diffusion and transport rates. For this compound, it is 160.25 g/mol . nih.gov |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its solid or liquid phase. | Determines the tendency to volatilize into the atmosphere. herts.ac.uk |

| Water Solubility | The maximum amount of a substance that can dissolve in water. | Affects its concentration and transport in aquatic systems. |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase. | Indicates the potential for bioaccumulation and sorption to organic matter. The LogP for this compound is 4.1. nih.gov |

| Henry's Law Constant | The ratio of the partial pressure of a compound in the air to its concentration in water. | Describes the partitioning between air and water. herts.ac.uk |

| Degradation Rates | The rate at which the chemical breaks down in different media (air, water, soil). | Determines the persistence of the compound in the environment. eolss.net |

Abiotic and Biotic Degradation Pathways in Environmental Systems

Once released into the environment, this compound is subject to various degradation processes that transform its chemical structure. These processes are broadly categorized as abiotic (non-biological) and biotic (biological). fiveable.meencyclopedia.pub The efficiency of these degradation pathways determines the compound's persistence and the nature of any transformation products, which may have different properties than the parent compound. researchgate.net

Abiotic degradation involves chemical reactions that occur without the intervention of microorganisms. Key processes include photolysis, hydrolysis, and oxidation.

Photodegradation (Photolysis): This process involves the breakdown of chemicals by light energy, particularly UV radiation from the sun. fiveable.me It is a significant degradation pathway for contaminants in surface waters and the atmosphere. fiveable.me Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are known to be susceptible to photodegradation. fiveable.me The partially hydrogenated structure of this compound, with its aromatic ring, suggests it could undergo direct or indirect photolysis.

Hydrolysis: This is a chemical reaction with water that can break down certain types of compounds. encyclopedia.pub The rate of hydrolysis is influenced by pH and temperature. fiveable.me While the hydrocarbon structure of this compound is generally stable against hydrolysis, this pathway cannot be entirely ruled out under specific environmental conditions.

Oxidation: Atmospheric chemical processes are often dominated by photochemical reactions, including oxidation by hydroxyl (OH) radicals. eolss.net For organic compounds in the atmosphere, reaction with OH radicals is a major transformation pathway. herts.ac.uk

Pyrolysis: In specific environments, such as during industrial processes or in contaminated soils subject to high temperatures, thermal decomposition (pyrolysis) can occur. Studies on this compound as a model compound show its thermal decomposition involves primary pathways like the cleavage of C-C bonds in the ethyl side chain or the tetralin ring, and secondary pathways like dehydrogenation to form naphthalene (B1677914).

Table 2: Potential Abiotic Transformation Products of this compound

| Process | Precursor | Potential Transformation Products | Reference |

|---|---|---|---|

| Pyrolysis | This compound | 2-Ethyldialins, Dialin, Naphthalene |

Biotic degradation, or biodegradation, is the breakdown of organic substances by living organisms, primarily microorganisms like bacteria and fungi. mdpi.comijnrd.org This is a crucial pathway for the removal of many organic pollutants from the environment. enviro.wiki

The biodegradation of tetralin, the parent compound of this compound, has been studied in detail and provides a model for understanding the potential fate of its derivatives. nih.gov The aerobic biodegradation of tetralin typically begins with the insertion of oxygen into the aromatic ring by a dioxygenase enzyme, a common mechanism for aromatic compound degradation. nih.gov

For tetralin derivatives, anaerobic microbial degradation has also been described. This process can proceed through:

Ring reduction: This involves the formation of tetrahydro-2-naphthoic acid intermediates.

Cleavage: The enzymatic breakdown of the ring structure can lead to cyclohexane (B81311) derivatives and ultimately mineralization to carbon dioxide (CO₂).

Several bacterial genera are known for their ability to degrade hydrocarbons. mdpi.com For example, Sphingopyxis granuli strain TFA and Rhodococcus sp. strain TFB have been shown to completely biodegrade tetralin. nih.gov While specific studies on this compound are limited, the presence of an ethyl group may influence the rate and pathway of degradation compared to the parent tetralin molecule. The degradation of aromatic hydrocarbons like ethylbenzene (B125841) can be initiated by anaerobic bacteria through the addition of fumarate, a process catalyzed by enzymes like benzylsuccinate synthase. enviro.wiki It is plausible that a similar initial activation step could be involved in the anaerobic degradation of this compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Ethyltetralin |

| 1-Methyltetralin |

| 1-Tridecene |

| 2-Ethyldialins |

| 2-Ethylnaphthalene (B165323) |

| This compound |

| 2-Methylnaphthalene |

| 2-Methyltetralin |

| 5/6-Ethyltetralin |

| 6PPD-quinone |

| Benzene (B151609) |

| Benzylsuccinate |

| Carbon Dioxide |

| Cyclohexane |

| Dialin |

| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) |

| Di(2-propylheptyl) phthalate (DPHP) |

| Dieldrin |

| Ethylbenzene |

| Fumarate |

| Methylenecyclohexane |

| Naphthalene |

| n-Dodecane |

| n-Tridecylcyclohexane |

| p-Phenylenediamines (PPDs) |

| Tetrahydro-2-naphthoic acid |

| Tetralin |

| Toluene |

Concluding Remarks and Future Research Perspectives

Current Gaps in Fundamental Understanding

A notable gap exists in the experimental thermochemical data for 2-Ethyltetralin. Specifically, precise experimental values for its standard enthalpy of formation and heat capacity are not widely reported. Acquiring this data through calorimetry would allow for more accurate modeling of its behavior in chemical processes, such as its use as a hydrogen-donor solvent or as a component in fuel surrogates. Furthermore, detailed kinetic studies on its oxidation reactions are limited.

Emerging Methodologies for this compound Research

Future research can benefit from emerging analytical and computational methodologies.

Advanced NMR Techniques: The application of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could provide even more detailed structural confirmation and facilitate the identification of its reaction products in complex mixtures without the need for extensive database matching. nih.gov

AI in Spectroscopy: The integration of artificial intelligence and machine learning (AI/ML) with spectroscopic data analysis is a rapidly advancing field. arxiv.org ML models could be trained to predict the properties of this compound or to rapidly identify it and related compounds from raw spectral data, accelerating materials discovery and analysis. arxiv.org

Potential for Novel Non-Clinical Applications and Material Science Contributions

Beyond its role as a chemical intermediate, this compound shows promise in specialized fields.

Hydrogen Storage: Like its parent compound tetralin, this compound is a hydrogen-donor solvent. The dehydrogenation reaction to 2-ethylnaphthalene (B165323) is reversible, suggesting potential applications in liquid organic hydrogen carrier (LOHC) systems, where hydrogen is chemically stored and transported in a stable liquid form.

Material Science: Recent research has utilized this compound as a model compound for aromatic oils, which are employed as healing agents in self-healing asphalt (B605645). uantwerpen.be Molecular dynamics simulations involving this compound help to understand the diffusion and interaction mechanisms that contribute to crack repair in bituminous materials. uantwerpen.be Further investigation could optimize its structure for use in advanced, self-repairing polymers and composites.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyltetralin, and how can reproducibility be ensured?

- Methodological Answer : Begin with Friedel-Crafts alkylation or catalytic hydrogenation of naphthalene derivatives. Ensure reproducibility by documenting precise reaction conditions (temperature, catalyst loading, solvent purity) and characterizing intermediates via GC-MS and NMR. For novel compounds, provide full spectral data (¹H/¹³C NMR, IR) and purity metrics (HPLC) . Include step-by-step protocols in the main manuscript for up to five compounds, with additional syntheses in supplementary materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural and thermal properties?

- Methodological Answer : Use ¹H NMR to confirm ethyl group positioning and aromatic proton environments. Pair with FT-IR to identify C-H stretching modes in the tetralin backbone. For thermal stability, employ thermogravimetric analysis (TGA) under inert atmospheres. Cross-validate results with computational simulations (e.g., DFT for vibrational frequencies) .

Q. How should experimental variables (e.g., temperature, pressure) be controlled in kinetic studies of this compound reactions?

- Methodological Answer : Design experiments using a factorial approach to isolate variables. For pyrolysis studies, maintain isothermal conditions (±1°C) in batch reactors and monitor pressure changes with calibrated transducers. Validate kinetic models (e.g., Arrhenius parameters) via triplicate runs and statistical error analysis .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data for this compound’s decomposition pathways be resolved?

- Methodological Answer : Conduct comparative analysis using high-purity samples and standardized protocols (e.g., ASTM methods). Apply sensitivity testing to identify variables causing divergence (e.g., trace impurities, reactor material). Reconcile data via meta-analysis of peer-reviewed studies, prioritizing experiments with detailed uncertainty quantification .

Q. What computational strategies are effective for modeling this compound’s reaction mechanisms in complex systems?

- Methodological Answer : Use density functional theory (DFT) to map potential energy surfaces for key intermediates (e.g., radical formation during pyrolysis). Validate with kinetic Monte Carlo simulations, incorporating experimental rate constants. Cross-check with isotopic labeling studies to trace reaction pathways .

Q. How should researchers address contradictions in catalytic performance data for this compound hydrogenation?

- Methodological Answer : Perform systematic catalyst characterization (BET surface area, TEM for particle size) to identify structural variables. Use controlled poisoning experiments to isolate active sites. Publish raw datasets (conversion vs. time) alongside normalized metrics (TOF, selectivity) to enable direct comparisons .

Data Presentation and Ethical Considerations

Q. What are the best practices for presenting conflicting data in publications on this compound?

- Methodological Answer : Use tables to juxtapose conflicting results, annotating experimental conditions (e.g., catalyst batch, solvent grade). Discuss potential sources of error (e.g., sampling heterogeneity) in the "Discussion" section. Cite prior work objectively, avoiding adversarial language .

Q. How can ethical standards be maintained when collaborating on this compound research?

- Methodological Answer : Obtain institutional ethics approval for human/animal studies. Disclose all funding sources and conflicts of interest. Use anonymized data repositories for public sharing. Acknowledge contributors who do not meet authorship criteria (e.g., technical staff) in the "Acknowledgments" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。